1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
CAS No.: 920163-42-4
Cat. No.: VC6827507
Molecular Formula: C21H21N7OS
Molecular Weight: 419.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920163-42-4 |
|---|---|
| Molecular Formula | C21H21N7OS |
| Molecular Weight | 419.51 |
| IUPAC Name | 1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C21H21N7OS/c29-18(13-17-7-4-12-30-17)26-8-10-27(11-9-26)20-19-21(23-15-22-20)28(25-24-19)14-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2 |
| Standard InChI Key | OZMLSAOGQMPTGE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=CS5 |
Introduction
The compound 1-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that combines a triazolopyrimidine core with a piperazine ring and a thiophene moiety. This compound is not directly referenced in the provided search results, but its components and similar structures offer insights into its potential properties and applications.
Synthesis Approach
The synthesis of such a compound typically involves multiple steps, including the formation of the triazolopyrimidine core, attachment of the benzyl group, incorporation of the piperazine ring, and finally, the addition of the thiophene moiety. The specific synthesis route may involve click chemistry for forming the triazole ring and subsequent reactions to attach other components.
Biological Activity
Compounds with similar structures have shown potential in various biological assays. For instance, triazolopyrimidine derivatives have been explored for their anticancer properties . The addition of a thiophene ring may enhance lipophilicity, potentially improving cellular penetration and activity against certain targets.
Potential Applications
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Anticancer Activity: Given the presence of a triazolopyrimidine core, this compound might exhibit cytotoxic effects against cancer cell lines, similar to related compounds .
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Antimicrobial Activity: The combination of a triazolopyrimidine and a thiophene moiety could also confer antimicrobial properties, although specific data would be needed to confirm this.
Research Findings and Future Directions
While specific research findings on 1-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone are not available, studies on similar compounds suggest potential avenues for investigation:
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In Vitro Assays: Evaluating the compound's cytotoxicity using MTT assays against various cancer cell lines could provide insights into its anticancer potential.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to optimize its biological activity could involve altering the substituents on the triazolopyrimidine or thiophene rings.
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